![molecular formula C16H13NO4 B2947109 (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid CAS No. 929697-61-0](/img/structure/B2947109.png)
(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, also known as 4-phenoxycarbonyl-2-propenoic acid (PPCA), is a naturally occurring carboxylic acid found in a variety of plant species. It is a lipophilic compound with a molecular weight of 274.31 g/mol and a melting point of 81-83 °C. PPCA is a structural analog of the antifungal agent benomyl and has been found to have a number of interesting biological activities.
科学研究应用
PPCA has been found to have a number of interesting biological activities. It has been shown to have antifungal, antibacterial, and antinociceptive activities. PPCA has also been studied for its potential use as an immunostimulant, as well as for its ability to inhibit the growth of certain cancer cell lines.
作用机制
The exact mechanism of action of PPCA is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may be responsible for its antinociceptive and immunostimulant effects.
Biochemical and Physiological Effects
PPCA has been found to have a number of interesting biochemical and physiological effects. In vitro studies have shown that PPCA can inhibit the growth of certain cancer cell lines, as well as inhibit the growth of certain fungal and bacterial species. It has also been found to have antinociceptive effects, which may be related to its ability to inhibit the enzyme acetylcholinesterase.
实验室实验的优点和局限性
The main advantage of using PPCA in laboratory experiments is its relative ease of synthesis and availability. PPCA can be easily synthesized from 4-hydroxybenzaldehyde and formaldehyde in the presence of a base catalyst, and is readily available from chemical suppliers. However, it is important to note that PPCA is a lipophilic compound and can be toxic if ingested or inhaled in large amounts.
未来方向
The potential applications of PPCA are vast and there are many possible future directions that could be explored. These include further research into its antifungal, antibacterial, and antinociceptive activities, as well as its potential use as an immunostimulant and cancer cell growth inhibitor. Additionally, further research into the exact mechanism of action of PPCA could lead to the development of more effective and targeted treatments for various diseases. Finally, further research into the safety and toxicity of PPCA could lead to its use in a variety of medical and industrial applications.
合成方法
PPCA can be synthesized from 4-hydroxybenzaldehyde and formaldehyde in the presence of a base catalyst. This reaction produces a mixture of the desired PPCA and its isomer, (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acidbonyl-2-butenoic acid. This mixture can be separated by column chromatography and the desired PPCA collected.
属性
IUPAC Name |
(E)-4-oxo-4-(4-phenoxyanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(10-11-16(19)20)17-12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11H,(H,17,18)(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGGHSDBNZOIHX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

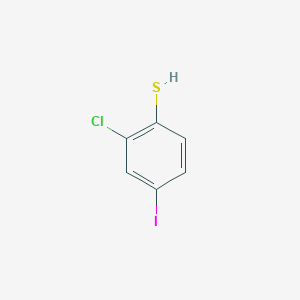

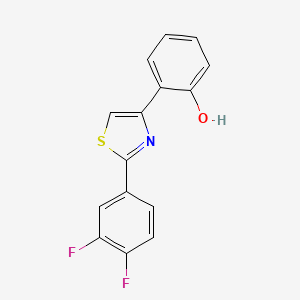
![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2947033.png)
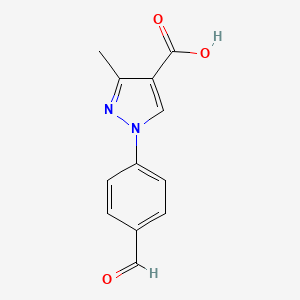
![N2,N4-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2947036.png)

![2-{4-[(ethylsulfonyl)amino]phenoxy}-N-(2-methoxyethyl)nicotinamide](/img/structure/B2947042.png)
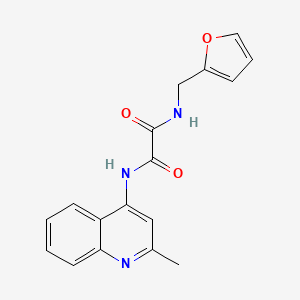

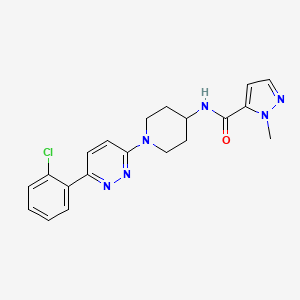
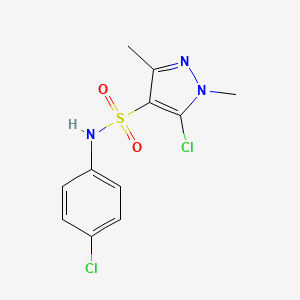
![4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947047.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2947048.png)